
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-butyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-N-(naphtalène-1-ylméthyl)cyclohexanecarboxamide est un composé organique complexe. Il présente un noyau de cyclohexanecarboxamide avec divers substituants, notamment un groupe butyle, un groupe naphtalène-1-ylméthyle et un groupe dioxidotetrahydrothiophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-butyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-N-(naphtalène-1-ylméthyl)cyclohexanecarboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du noyau de cyclohexanecarboxamide, suivie de l'introduction du groupe butyle, du groupe naphtalène-1-ylméthyle et du groupe dioxidotetrahydrothiophényle par diverses réactions de substitution et de couplage. Les réactifs courants utilisés dans ces étapes comprennent les halogénoalcanes, les dérivés du naphtalène et les dérivés du thiophène.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser le coût. Cela pourrait inclure l'utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et les techniques de chimie en flux continu.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-butyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-N-(naphtalène-1-ylméthyl)cyclohexanecarboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe dioxidotetrahydrothiophényle peut être oxydé davantage dans des conditions oxydantes fortes.
Réduction : Le composé peut être réduit pour éliminer le groupe dioxidotetrahydrothiophényle ou pour modifier le groupe naphtalène-1-ylméthyle.
Substitution : Le groupe butyle ou le groupe naphtalène-1-ylméthyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction peuvent varier de douces à sévères, en fonction de la transformation souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut donner des hydrocarbures ou des alcools plus simples.
Applications de la recherche scientifique
Chimie : Comme élément constitutif de molécules plus complexes en synthèse organique.
Biologie : Comme ligand potentiel pour l'étude des interactions protéines-ligands.
Médecine : Comme candidat pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Comme précurseur de la synthèse de matériaux avancés ayant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 4-butyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-N-(naphtalène-1-ylméthyl)cyclohexanecarboxamide dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, en modulant leur activité par le biais d'interactions de liaison. Les voies impliquées pourraient inclure la transduction du signal, la régulation métabolique ou l'expression génique.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 4-butyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-N-(naphtalène-1-ylméthyl)cyclohexanecarboxamide comprennent d'autres dérivés de cyclohexanecarboxamide avec différents substituants. Des exemples incluent :
- N-(naphtalène-1-ylméthyl)cyclohexanecarboxamide
- 4-butyl-N-(tétrahydrothiophène-3-yl)cyclohexanecarboxamide
- N-(1,1-dioxidotetrahydrothiophène-3-yl)cyclohexanecarboxamide
Unicité
L'unicité du 4-butyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-N-(naphtalène-1-ylméthyl)cyclohexanecarboxamide réside dans sa combinaison spécifique de substituants, qui peuvent conférer des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C26H35NO3S |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
4-butyl-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H35NO3S/c1-2-3-7-20-12-14-22(15-13-20)26(28)27(24-16-17-31(29,30)19-24)18-23-10-6-9-21-8-4-5-11-25(21)23/h4-6,8-11,20,22,24H,2-3,7,12-19H2,1H3 |
Clé InChI |
WEIOYTUCELBDMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
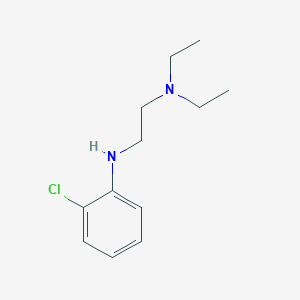
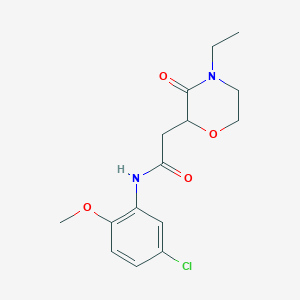

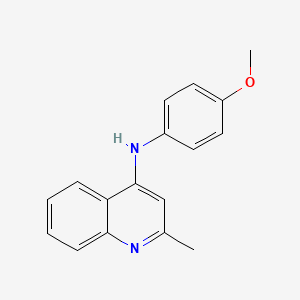
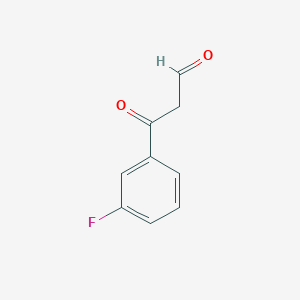
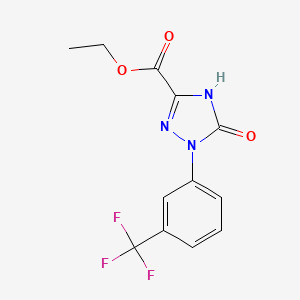

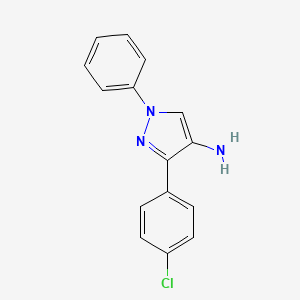
![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)

